molecular formula C16H17N5S2 B2575594 2-[(4-Phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine CAS No. 868221-25-4

2-[(4-Phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine

Cat. No. B2575594
CAS RN: 868221-25-4
M. Wt: 343.47
InChI Key: MJHHWOKQKYMUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of similar 1,2,4-triazole derivatives was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar 1,2,4-triazole derivatives have been studied . The phenacyl chloride derivatives were prepared in high yield through Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride using aluminum trichloride (AlCl3) as a strong Lewis acid catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar 1,2,4-triazole derivatives have been analyzed . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Synthesis and Structural Analysis

Research has shown that derivatives of pyrimidine, such as the one , are synthesized through various chemical reactions and methodologies, aiming to investigate their structural properties and potential as scaffolds for further chemical modifications. For instance, compounds featuring the pyrimidine ring have been synthesized to explore their antimicrobial activities, indicating the versatility of this scaffold in drug design (Alsaedi et al., 2019). Additionally, studies have involved the creation of novel crown-containing hydrogen-bonded supramolecular assemblies incorporating pyrimidine derivatives, showcasing their potential in forming complex structures through hydrogen bonding (Fonari et al., 2004).

Biological Activities and Applications

Several research efforts have focused on the biological activities of pyrimidine derivatives, including their antimicrobial and antitumor potential. For example, novel structures derived from benzimidazole and pyrimidine have shown significant activity against Helicobacter pylori, highlighting their potential as therapeutic agents in treating infections caused by this pathogen (Carcanague et al., 2002). Similarly, the synthesis of derivatives containing the triazolo[1,5-a]pyrimidine ring has been explored for their antibacterial activity, further demonstrating the broad spectrum of biological activities associated with pyrimidine derivatives (Lahmidi et al., 2019).

Antitumor Activities

Pyrimidine derivatives have also been investigated for their antitumor properties. Research has identified compounds with promising antitumor activity, such as those derived from pyrido[2,3-d]pyrimidine, which have undergone in vitro and in vivo evaluations to assess their effectiveness against cancer cell lines and tumors (Gineinah et al., 2013).

Mechanism of Action

The mechanism of action of similar 1,2,4-triazole derivatives has been studied in the context of their anticancer activity . Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme, a possible target .

Safety and Hazards

The safety of similar 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of similar 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent anticancer agents . These compounds are one of the most important active pharmaceutical scaffolds and are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

properties

IUPAC Name

2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5S2/c1-12(2)23-16-20-19-14(11-22-15-17-9-6-10-18-15)21(16)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHHWOKQKYMUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.